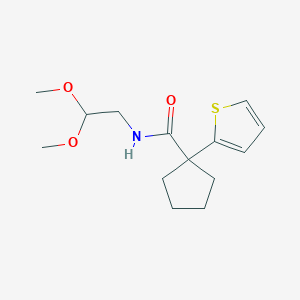
(4-Chlor-3-nitrophenyl)(pyridin-4-yl)methanon
Übersicht
Beschreibung
(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H7ClN2O3 It is characterized by the presence of a chloro-substituted nitrophenyl group and a pyridinyl group attached to a methanone core
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-pyridylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanone linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: Formation of (4-Amino-3-nitrophenyl)(pyridin-4-yl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-3-nitrophenyl)(pyridin-3-yl)methanone
- (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone
- (4-Bromo-3-nitrophenyl)(pyridin-4-yl)methanone
Uniqueness
(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the pyridinyl group also adds to its versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3/c13-10-2-1-9(7-11(10)15(17)18)12(16)8-3-5-14-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUANFXMMRKIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)


![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)
![5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2357599.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2357601.png)

![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
